![molecular formula C22H16F2N4O3 B13360544 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate to yield the 1,2,4-triazole ring. The final step involves the coupling of the triazole derivative with 4-phenoxyphenylamine under appropriate conditions to obtain the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Difluoromethoxy-phenyl)-ethanone: This compound shares the difluoromethoxyphenyl group but differs in its overall structure and applications.
1-Difluoromethoxy-4-nitro-benzene: Another compound with a difluoromethoxy group, but with different functional groups and properties.
1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: A closely related triazole derivative with different substituents, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16F2N4O3 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H16F2N4O3/c23-22(24)31-19-12-8-16(9-13-19)28-14-25-20(27-28)21(29)26-15-6-10-18(11-7-15)30-17-4-2-1-3-5-17/h1-14,22H,(H,26,29) |
InChI Key |
COTYUPRKZMMOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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